molecular formula C11H13BrFNO B13275279 N-(4-bromo-3-fluorophenyl)oxan-4-amine

N-(4-bromo-3-fluorophenyl)oxan-4-amine

Cat. No.: B13275279
M. Wt: 274.13 g/mol
InChI Key: SNDQNHOEXRKCKL-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorophenyl)oxan-4-amine (CAS 1484257-05-7) is an organic compound with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol . Structurally, it consists of an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group, which is further attached to a 4-bromo-3-fluorophenyl moiety. The bromine and fluorine substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

SNDQNHOEXRKCKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-(4-iodo-3-fluorophenyl)oxan-4-amine and N-(4-bromo-3-chlorophenyl)oxan-4-amine .

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)oxan-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of N-(4-bromo-3-fluorophenyl)oxan-4-amine, highlighting differences in core scaffolds, substituents, and inferred properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties/Applications Reference
This compound Oxane (tetrahydropyran) C₁₁H₁₃BrFNO 274.13 4-bromo-3-fluorophenyl Potential solubility in polar solvents due to oxane oxygen; metabolic stability from fluorine
N-(4-Bromo-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (3i) Pyrrolopyrimidine (bicyclic aromatic) C₁₁H₈BrFN₄ 307.11 4-bromo-3-fluorophenyl Lower solubility due to aromaticity; possible kinase inhibition activity
4-(3-Bromophenyl)oxan-4-amine Oxane C₁₁H₁₄BrNO 256.14 3-bromophenyl (no fluorine) Reduced electronegativity vs. fluoro analog; altered reactivity in cross-coupling reactions
N-(3-bromophenyl)oxan-4-amine Oxane C₁₁H₁₄BrNO 256.14 3-bromophenyl (positional isomer) Steric hindrance differences; potential variability in biological target binding
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine Cyclobutane C₁₂H₁₅BrFN 272.16 4-bromo-3-fluorobenzyl, methyl Higher lipophilicity; conformational rigidity from cyclobutane
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine Oxazole C₁₉H₁₃ClFN₂O₃S 434.83 4-chlorophenylsulfonyl, 4-fluorophenyl, furyl Enhanced polarity from sulfonyl group; potential antimicrobial activity

Key Observations:

Core Structure Influence: Oxane vs. Oxane vs. Cyclobutane: Replacing oxane with cyclobutane (as in ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility .

Substituent Effects :

  • Halogen Position : The 4-bromo-3-fluoro substitution in the target compound vs. 3-bromo in and alters electronic effects (e.g., dipole moments) and steric interactions, impacting reactivity in Suzuki-Miyaura couplings or binding to biological targets .
  • Fluorine vs. Chlorine/Sulfonyl Groups : Fluorine enhances metabolic stability and electronegativity, whereas sulfonyl groups () increase polarity and hydrogen-bonding capacity, influencing solubility and target affinity .

Safety and Handling: While safety data for the target compound is lacking, analogs like 4-(cyclobutylmethyl)oxan-4-amine () are classified as stable under normal conditions but require precautions against strong oxidizers .

Biological Activity

N-(4-bromo-3-fluorophenyl)oxan-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C11H14BrFNO
  • Molecular Weight : 276.14 g/mol

The compound features a bromine atom and a fluorine atom on a phenyl ring, contributing to its unique reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in tumor growth. For instance, it has been shown to inhibit the platelet-derived growth factor receptor alpha (PDGFRα), which plays a crucial role in various cancers. The inhibition of PDGFRα can lead to reduced tumor proliferation and improved outcomes in cancer therapy .

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Description
Anticancer Activity Inhibits PDGFRα-mediated tumor growth.
Kinase Inhibition Selective inhibition of tyrosine kinases associated with oncogenic pathways.
Potential Therapeutic Use Treatment for cancers associated with genetic abnormalities in PDGFRα.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to target PDGFRα has been linked to decreased cell viability and increased apoptosis in treated cells .
  • Animal Models : Preclinical studies using animal models have shown promising results, where administration of this compound led to significant tumor regression compared to control groups. These studies highlight the compound's potential as an effective therapeutic agent in oncology .
  • Comparative Analysis : A comparative analysis with other known kinase inhibitors revealed that this compound exhibits a favorable profile regarding selectivity and potency against PDGFRα, suggesting it could be developed as a targeted therapy for specific cancer types .

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